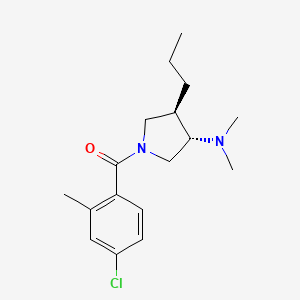
(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related pyrrolidine compounds involves various chemical reactions, including heterocyclization, reductive benzylation, acylation, and cyclization reactions. These processes often require specific reagents and conditions for successful synthesis (Drabina et al., 2008).
Molecular Structure Analysis
- The molecular structure of similar compounds has been determined using techniques like X-ray crystallography. This method provides detailed information about the arrangement of atoms within the molecule and helps in understanding the stereochemistry (Guseinov et al., 2006).
Chemical Reactions and Properties
- Compounds in this category often participate in various chemical reactions, forming new compounds with different functional groups. These reactions can include additions to alkynes, cycloadditions, and interactions with different reagents, leading to the formation of structurally diverse molecules (Cheng et al., 2010).
Physical Properties Analysis
- The physical properties such as melting points, solubility, and crystalline structure are determined using methods like single-crystal X-ray diffraction. These properties are crucial for understanding the stability and behavior of the compound under different conditions (Portilla et al., 2011).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and interactions with other molecules, are studied using various spectroscopic techniques like NMR, IR, and mass spectrometry. These studies help in identifying functional groups and predicting the reactivity of the compound (Nural et al., 2018).
Applications De Recherche Scientifique
Bond Cleavage Reactions in HeterocyclesThis study investigates the reactions of various oxygen and nitrogen heterocycles with a rhodium phosphine complex, highlighting the distinct outcomes between oxygen heterocycles, which predominantly undergo C-H activation, and nitrogen heterocycles that result in both C-H and N-H insertion products (Jones et al., 1995). This research emphasizes the potential of utilizing specific metal complexes to mediate bond cleavage reactions, which can be foundational in the synthesis and modification of compounds with structures similar to "(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine."
Synthesis of Dabigatran Etexilate
In another study, the synthesis process of Dabigatran Etexilate is detailed, starting from basic chemical precursors through a series of reactions including oxidation, substitution, and amidation. This process showcases the complexity of synthesizing medically relevant compounds and the importance of each step in achieving the desired chemical structure and properties (Duan Yumin, 2010).
Pyridine Compounds as Corrosion Inhibitors
Research on the influence of pyridine compounds on the corrosion inhibition of steel in hydrochloric acid solution highlights the application of nitrogen-containing heterocycles in industrial contexts. This study demonstrates how specific compounds can significantly reduce corrosion rates, an application that speaks to the broader utility of chemical compounds in materials science (Bouklah et al., 2005).
Environmental Exposure to Pesticides
A cross-sectional study on the environmental exposure of preschool children to organophosphorus and pyrethroid pesticides in South Australia reveals the pervasive nature of these compounds and underscores the importance of understanding the environmental and health impacts of synthetic chemicals. This research highlights the significance of chemical research in addressing public health concerns (Babina et al., 2012).
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl)-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-5-6-13-10-20(11-16(13)19(3)4)17(21)15-8-7-14(18)9-12(15)2/h7-9,13,16H,5-6,10-11H2,1-4H3/t13-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPEBBILMEJSW-CZUORRHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)
![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)